molecular formula C11H10O2S B1610411 2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane CAS No. 96803-06-4

2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane

Cat. No.: B1610411
CAS No.: 96803-06-4
M. Wt: 206.26 g/mol
InChI Key: CZFQLAGBLPKGSX-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane (CAS No. 96803-06-4) is a heterocyclic compound featuring a benzothiophene core fused with a 1,3-dioxolane ring. Its molecular formula is C₁₁H₁₀O₂S, with a molecular weight of 206.26 g/mol . The compound’s structure combines the aromaticity of benzothiophene with the electron-rich, oxygen-containing dioxolane moiety, making it valuable in organic synthesis and pharmaceutical intermediates.

Properties

CAS No.

96803-06-4

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

2-(1-benzothiophen-5-yl)-1,3-dioxolane

InChI

InChI=1S/C11H10O2S/c1-2-10-8(3-6-14-10)7-9(1)11-12-4-5-13-11/h1-3,6-7,11H,4-5H2

InChI Key

CZFQLAGBLPKGSX-UHFFFAOYSA-N

SMILES

C1COC(O1)C2=CC3=C(C=C2)SC=C3

Canonical SMILES

C1COC(O1)C2=CC3=C(C=C2)SC=C3

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane

A key structural analog is 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane (CAS No. 153798-71-1), which differs only in the substitution position on the benzothiophene ring (4-yl vs. 5-yl). This positional isomerism impacts electronic properties and reactivity:

  • Applications : Both isomers may serve as intermediates in drug synthesis, but the 5-yl derivative is more commonly reported in medicinal chemistry studies due to its optimized steric and electronic profile .
Property 2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane
CAS No. 96803-06-4 153798-71-1
Molecular Formula C₁₁H₁₀O₂S C₁₁H₁₀O₂S
Molecular Weight (g/mol) 206.26 206.26
Substitution Position 5-yl 4-yl

Boronate Esters: 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Replacing the dioxolane with a boronate ester group yields 2-(Benzo[b]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 501945-71-7). Key differences include:

  • Reactivity : The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a property absent in the dioxolane derivative .
Property This compound 2-(Benzo[b]thiophen-5-yl)-dioxaborolane
Functional Group 1,3-Dioxolane 1,3,2-Dioxaborolane
Molecular Formula C₁₁H₁₀O₂S C₁₅H₁₇BO₂S
Molecular Weight (g/mol) 206.26 288.17
Key Application Pharmaceutical intermediates Cross-coupling reactions

Comparison with Functional Group Analogs

Dioxolane Derivatives with Aromatic Substituents

Compounds like 2-benzyl-1,3-dioxan-5-ol (CAS No. 4740-79-8) and 2-benzyl-4,5-dimethyl-1,3-dioxolane (CAS No. 5468-06-4) share the dioxolane/dioxane ring but lack the benzothiophene moiety:

  • Solubility : The benzyl group in these analogs increases lipophilicity, making them more soluble in organic solvents compared to the benzothiophene-containing target compound .
  • Applications : These derivatives are used as flavoring agents or in materials science, contrasting with the pharmaceutical focus of the benzothiophene-dioxolane hybrid .

Pharmaceutical Scaffolds Featuring Benzothiophene

The dioxolane group in the target compound may enhance metabolic stability compared to ester or amide-containing analogs .

Key Research Findings

  • Synthetic Utility : The 5-yl substitution in benzothiophene-dioxolane derivatives optimizes electronic effects for use in photostable pharmaceutical intermediates .

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